

# CMS-121: A Novel Neuroprotective Agent Targeting Metabolic Pathways in Neurodegeneration

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |         |           |
|----------------------|---------|-----------|
| Compound Name:       | Cms-121 |           |
| Cat. No.:            | B606751 | Get Quote |

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

**CMS-121**, a synthetic derivative of the flavonoid fisetin, has emerged as a promising neuroprotective candidate with significant therapeutic potential for neurodegenerative diseases, particularly Alzheimer's disease (AD). Developed through chemical optimization at the Salk Institute for Biological Studies, **CMS-121** has demonstrated remarkable efficacy in preclinical models by modulating fundamental metabolic and inflammatory pathways that are increasingly recognized as central to the aging process and the pathogenesis of AD. This document provides a comprehensive technical overview of the core science behind **CMS-121**, including its mechanism of action, key experimental findings with detailed protocols, and quantitative data from pivotal studies.

### Introduction

Neurodegenerative diseases, with Alzheimer's as the most prevalent, represent a formidable challenge to modern medicine. The prevailing therapeutic strategies have often focused on singular pathological hallmarks, such as amyloid-beta plaques, with limited success.[1] **CMS-121** offers a multi-targeted approach, shifting the focus to the intricate interplay between



metabolic dysregulation, neuroinflammation, and oxidative stress in the aging brain.[1][2] This compound was identified through a phenotypic screening approach designed to protect against oxytosis/ferroptosis, a form of regulated cell death implicated in aging and neurodegeneration.
[3][4] Preclinical studies have shown that **CMS-121** can reverse memory loss, reduce neuroinflammation, and normalize metabolic markers in mouse models of AD and aging.[2][5] Having successfully completed a Phase 1 clinical trial to evaluate its safety in humans, **CMS-121** is a compound of significant interest for further clinical development.[2][6][7]

### **Mechanism of Action**

The primary neuroprotective effects of **CMS-121** are attributed to its ability to modulate lipid metabolism and enhance mitochondrial function through the inhibition of key enzymes.[3][5][8]

2.1. Inhibition of Fatty Acid Synthase (FASN) and Acetyl-CoA Carboxylase 1 (ACC1)

The central mechanism of **CMS-121** involves the inhibition of fatty acid synthase (FASN), a crucial enzyme in the synthesis of fatty acids.[3][4][5] By inhibiting FASN, **CMS-121** effectively lowers the levels of free fatty acids and reduces lipid peroxidation, a detrimental process where reactive oxygen species damage lipids, leading to cellular damage.[5][9] Furthermore, **CMS-121** has been shown to inhibit acetyl-CoA carboxylase 1 (ACC1), another key enzyme in fatty acid synthesis.[8][10] This dual inhibition leads to an increase in the levels of acetyl-CoA, a vital metabolite for mitochondrial function and the production of the neurotransmitter acetylcholine. [8]

#### 2.2. Activation of AMPK and SIRT1

**CMS-121** activates AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[1][8] AMPK activation, in turn, can lead to the phosphorylation and inhibition of ACC1, further contributing to the modulation of lipid metabolism.[8] Additionally, **CMS-121** has been found to activate SIRT1, a protein associated with longevity and cellular stress resistance. [1] The activation of these pathways contributes to improved mitochondrial biogenesis and function.[1]

#### 2.3. Anti-inflammatory and Antioxidant Effects

Chronic neuroinflammation is a key feature of Alzheimer's disease. **CMS-121** has demonstrated potent anti-inflammatory properties, reducing the production of pro-inflammatory



cytokines such as IL-6 and TNF- $\alpha$ , and decreasing microglial activation.[1][11] The compound also exhibits direct antioxidant effects by scavenging reactive oxygen species and enhances the endogenous antioxidant defense systems.[1]

A diagram illustrating the core signaling pathway of **CMS-121** is presented below.



Click to download full resolution via product page

Figure 1: CMS-121 Signaling Pathway.

### **Preclinical Data**

**CMS-121** has been evaluated in various preclinical models, consistently demonstrating its neuroprotective and disease-modifying potential.



#### 3.1. Animal Models

- Transgenic AD Mouse Models: These mice are genetically engineered to develop key pathological features of Alzheimer's disease, such as amyloid plaques and cognitive deficits. [5][9]
- SAMP8 (Senescence-Accelerated Mouse Prone 8) Mice: This model exhibits an accelerated aging phenotype, including cognitive decline, making it suitable for studying age-related neurodegeneration.[8][11]
- db/db Mice: These mice are a model of type 2 diabetes and obesity, used to investigate the metabolic effects of CMS-121.[3][11]

#### 3.2. Key Experimental Findings

The following tables summarize the quantitative data from key preclinical studies.

Table 1: Effects of CMS-121 on Cognitive Function in AD Mouse Models

| Behavioral<br>Test   | Animal Model          | Treatment<br>Duration | Outcome                                                    | Reference |
|----------------------|-----------------------|-----------------------|------------------------------------------------------------|-----------|
| Morris Water<br>Maze | Transgenic AD<br>Mice | 3 months              | Reversed memory deficits to the level of healthy controls. | [5]       |

| Novel Object Recognition | Transgenic AD Mice | 3 months | Improved recognition memory compared to untreated AD mice. |[9] |

Table 2: Effects of CMS-121 on Neuropathological and Metabolic Markers



| Marker                                         | Model                 | Tissue         | Change with<br>CMS-121<br>Treatment      | Reference |
|------------------------------------------------|-----------------------|----------------|------------------------------------------|-----------|
| Lipid<br>Peroxidation<br>(4-HNE)               | Transgenic AD<br>Mice | Brain          | ↓ (Normalized<br>to wild-type<br>levels) | [5]       |
| Fatty Acid<br>Synthase (FASN)                  | Transgenic AD<br>Mice | Brain          | 1                                        | [5]       |
| Pro-inflammatory<br>Cytokines (IL-6,<br>TNF-α) | Transgenic AD<br>Mice | Brain          | 1                                        | [1]       |
| Microglial<br>Activation                       | Transgenic AD<br>Mice | Brain          | 1                                        | [1]       |
| Synaptic Proteins (Synaptophysin, PSD-95)      | Transgenic AD<br>Mice | Brain          | ↑ (Maintained at<br>healthy levels)      | [1]       |
| Body Weight<br>Gain                            | C57BL/6 Mice          | -              | 40% decrease                             | [8][12]   |
| Glucose and<br>Lipid Indexes                   | C57BL/6 Mice          | Blood          | Improved                                 | [8][12]   |
| Hepatic Caspase<br>1, Caspase 3,<br>NOX4       | C57BL/6 Mice          | Liver          | 1                                        | [8][12]   |
| Nrf1 and TFAM                                  | C57BL/6 Mice          | Adipose Tissue | 1                                        | [8]       |
| Mitochondrial<br>Complex<br>Markers            | C57BL/6 Mice          | Adipose Tissue | 1                                        | [8]       |
| HbA1c and<br>Insulin Levels                    | db/db Mice            | Blood          | ţ                                        | [3][11]   |



| Marker                                             | Model      | Tissue       | Change with<br>CMS-121<br>Treatment | Reference |
|----------------------------------------------------|------------|--------------|-------------------------------------|-----------|
| Blood and Liver<br>Triglycerides                   | db/db Mice | Blood, Liver | ļ                                   | [3][11]   |
| Markers of Liver<br>Inflammation<br>(NF-κB, IL-18) | db/db Mice | Liver        | 1                                   | [3][11]   |
| Markers of Kidney Damage (NGAL, Clusterin)         | db/db Mice | Urine        | 1                                   | [3][11]   |

| Mitochondrial Protein Markers (NDUFB8, UQCRC2) | db/db Mice | Kidney | Restored to normal levels |[3][11] |

### **Experimental Protocols**

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections outline the key experimental protocols used in the evaluation of **CMS-121**.

#### 4.1. In Vivo Studies

- Animal Treatment: CMS-121 was typically administered in the diet.[3][11] For example, in the study with db/db mice, treatment began at 5 weeks of age and continued for 6 months.[11]
- Behavioral Testing:
  - Morris Water Maze: This test assesses spatial learning and memory. Mice are placed in a circular pool of opaque water and must learn the location of a hidden platform to escape.
     The time taken to find the platform (escape latency) and the path taken are recorded.
  - Novel Object Recognition: This test evaluates recognition memory. Mice are first familiarized with two identical objects in an arena. After a delay, one of the objects is

### Foundational & Exploratory





replaced with a new, novel object. The time spent exploring the novel object versus the familiar one is measured as an index of memory.

#### Biochemical Assays:

- Western Blotting: This technique is used to detect and quantify specific proteins in tissue samples. Brain, liver, or adipose tissue homogenates are separated by gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the proteins of interest (e.g., FASN, mitochondrial complex markers, inflammatory markers).[8][13]
- Metabolomics: This involves the comprehensive analysis of metabolites in biological samples (e.g., urine, plasma, tissue). Techniques such as mass spectrometry are used to identify and quantify a wide range of small molecules, providing insights into metabolic pathways affected by CMS-121.[8][11]
- Lipid Peroxidation Assay: The levels of lipid peroxidation products, such as 4hydroxynonenal (4-HNE), are measured in tissue homogenates as a marker of oxidative damage.[5][9]

The general workflow for preclinical evaluation is depicted in the diagram below.





Click to download full resolution via product page

Figure 2: General Preclinical Evaluation Workflow for CMS-121.

#### 4.2. In Vitro Studies

- Cell Lines:
  - HT22 Cells: A mouse hippocampal neuronal cell line used to study mechanisms of neuronal cell death.[8]
  - BV2 Microglial Cells: An immortalized mouse microglial cell line used to investigate neuroinflammation.[9]
- Assays:



- Cell Viability Assays: Used to determine the protective effects of CMS-121 against various insults, such as oxidative stress induced by glutamate or RSL3 (an inhibitor of glutathione peroxidase 4).[8][9]
- Lipid Peroxidation Assays: In vitro measurement of lipid peroxidation using fluorescent probes like BODIPY 581/591 C11 in cells treated with an inducing agent (e.g., RSL3 or LPS) with or without CMS-121.[9]

### **Clinical Development**

**CMS-121** has progressed to clinical evaluation in humans.

- 5.1. Phase 1 Clinical Trial (NCT05318040)
- Objective: To evaluate the safety, tolerability, and pharmacokinetics of CMS-121 in healthy young and elderly subjects.[14][15]
- Design: A randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.[14][15] An open-label crossover component was included to assess the effect of food on bioavailability.[14][15]
- Status: The Phase 1 trial has been completed, and **CMS-121** was found to be safe in healthy human subjects with no serious adverse effects observed.[7][8]

The successful completion of the Phase 1 trial paves the way for future Phase 2 trials to assess the efficacy of **CMS-121** in patients with mild cognitive impairment or Alzheimer's disease.[7]

The logical progression from preclinical to clinical studies is outlined below.



Click to download full resolution via product page

Figure 3: Logical Progression of CMS-121 Drug Development.

### **Conclusion and Future Directions**



**CMS-121** represents a novel and promising therapeutic strategy for Alzheimer's disease and other age-related neurodegenerative conditions. By targeting the fundamental processes of metabolic dysregulation and inflammation, it addresses the multifaceted nature of these complex diseases. The robust preclinical data, demonstrating significant improvements in cognitive function and key biomarkers, combined with a favorable safety profile in Phase 1 clinical trials, strongly supports the continued development of **CMS-121**. Future research will focus on demonstrating its efficacy in patient populations and further elucidating the intricate molecular mechanisms underlying its neuroprotective effects. The journey of **CMS-121** from a derivative of a natural compound to a clinical-stage drug candidate underscores the potential of targeting metabolic pathways to combat neurodegeneration.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. neuro-121.com [neuro-121.com]
- 2. Salk team launches phase 1 clinical trial for Alzheimer's therapy Salk Institute for Biological Studies [salk.edu]
- 3. researchgate.net [researchgate.net]
- 4. CMS121, a Novel Drug Candidate for the Treatment of Alzheimer's Disease and Age-Related Dementia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. New molecule reverses Alzheimer's-like memory decline Salk Institute for Biological Studies [salk.edu]
- 6. iadrp.nia.nih.gov [iadrp.nia.nih.gov]
- 7. NIH 2024 Paving the Way to Phase 2 Trials of CMS121 for Alzheimer's Disease | www.inknowvation.com [inknowvation.com]
- 8. CMS121: a novel approach to mitigate aging-related obesity and metabolic dysfunction PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchportal.vub.be [researchportal.vub.be]
- 10. researchgate.net [researchgate.net]



- 11. mdpi.com [mdpi.com]
- 12. CMS121 Mitigates Aging-related Obesity and Metabolic Dysfunction | Aging [aging-us.com]
- 13. CMS121, a fatty acid synthase inhibitor, protects against excess lipid peroxidation and inflammation and alleviates cognitive loss in a transgenic mouse model of Alzheimer's disease PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Safety, Tolerability and Pharmacokinetics of CMS121, a Drug Candidate for Alzheimer's Disease, in Healthy Subjects · Info for Participants · Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [CMS-121: A Novel Neuroprotective Agent Targeting Metabolic Pathways in Neurodegeneration]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b606751#investigating-the-neuroprotective-effects-of-cms-121]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com